molecular formula C28H23N5O4S B2918977 ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate CAS No. 313380-24-4

ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B2918977
CAS No.: 313380-24-4
M. Wt: 525.58
InChI Key: ZZOAKWKGIACBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a functionalized 4H-pyran derivative featuring a 4-methoxyphenyl group at position 4, an ethyl ester at position 3, and a sulfanylmethyl-linked 5-cyano-[2,4'-bipyridine] moiety at position 2.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N5O4S/c1-3-36-28(34)25-23(37-26(31)21(15-30)24(25)18-4-7-20(35-2)8-5-18)16-38-27-19(14-29)6-9-22(33-27)17-10-12-32-13-11-17/h4-13,24H,3,16,31H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOAKWKGIACBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OC)C#N)N)CSC3=C(C=CC(=N3)C4=CC=NC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Nucleophilic substitution reactions: to introduce the amino and cyano groups.

    Cyclization reactions: to form the pyran ring.

    Esterification reactions: to attach the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various amines.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

  • Hydrogen bonding: In analogs like ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate, NH$_2$ and cyano groups form hydrogen bonds stabilizing the crystal lattice . The bipyridine group in the target compound may enable additional π-π stacking or H-bonding.
  • Crystal packing : Derivatives with bulkier substituents (e.g., 4-ethylphenyl in ) exhibit disordered packing, whereas smaller groups (e.g., methyl) adopt more ordered arrangements .

Pharmacological and Functional Comparisons

While direct data for the target compound are absent, related structures show:

  • Acetylcholinesterase (AChE) inhibition: Ethyl 6-((1-benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate () demonstrates AChE activity, suggesting the pyran core’s relevance in neuroactive compounds .

Data Table: Structural and Functional Comparison

Compound (Reference) Position 4 Substituent Ester Group Sulfanylmethyl Group Key Properties/Activities
Target Compound 4-Methoxyphenyl Ethyl 5-Cyano-[2,4'-bipyridine] Not reported (Structural analog)
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate 4-Methylphenyl Ethyl Synthetic intermediate
Methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate 4-Ethylphenyl Methyl 3-Cyano-6-methylpyridinyl
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate 2-Chlorophenyl Ethyl Phenyl
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate Isopropyl Ethyl Antibacterial, antifungal

Key Observations

  • Steric Influence : The bipyridine-thioether group introduces steric bulk, which may hinder crystallization but enhance selectivity in biological interactions.
  • Metabolic Stability : Ethyl esters (vs. methyl) generally confer slower hydrolysis, extending half-life in vivo .

Biological Activity

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Structure and Synthesis

The compound features a pyran ring and multiple functional groups, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The following table summarizes key synthetic routes:

StepReaction TypeConditionsYield
1CondensationAcidic medium, heatHigh
2CyclizationReflux in solventModerate
3FunctionalizationVarious reagentsVariable

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Key mechanisms of action include:

  • Inhibition of Enzymes : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting cell proliferation.
  • Targeting Cancer Cells : Preliminary studies indicate that it may inhibit the growth of cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study evaluated its effects on human leukemia cells, reporting an IC50 value of approximately 190 nM. This indicates a potent inhibitory effect comparable to established chemotherapeutic agents.

Antimicrobial Properties

In addition to anticancer activity, the compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it inhibits bacterial growth effectively, with varying degrees of potency depending on the bacterial strain.

Case Studies

  • Leukemia Cell Line Study : In vitro assays on CCRF-CEM leukemia cells showed a significant reduction in cell viability when treated with the compound. This study highlighted its potential as a therapeutic agent against hematological malignancies.
  • Antimicrobial Efficacy : A series of experiments evaluated the compound against common pathogens. Results indicated effective inhibition at concentrations lower than those required for many standard antibiotics.

Conclusion and Future Directions

This compound shows promise as a multi-functional agent with applications in cancer therapy and antimicrobial treatment. Further research is required to elucidate its full mechanism of action and optimize its efficacy through structural modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.